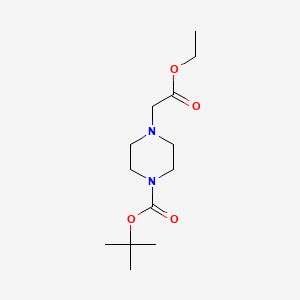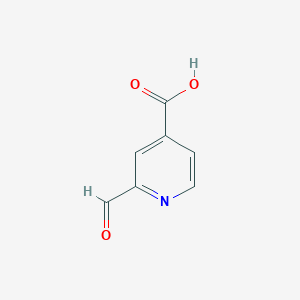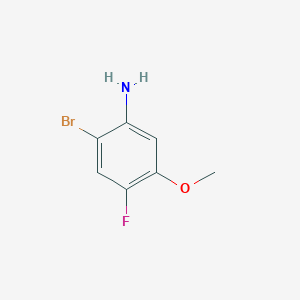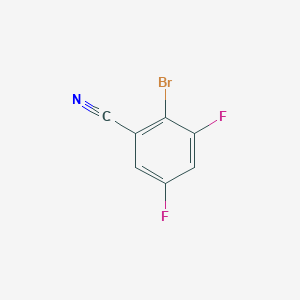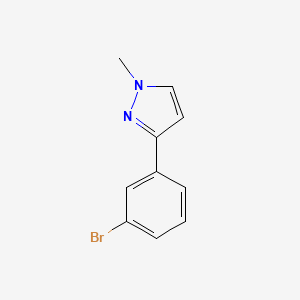
3-(1-Naphthyloxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Azetidines can be synthesized by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides . A general synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The molecular formula of 3-(1-Naphthyloxy)azetidine is C13H13NO. The molecular weight is 199.25 g/mol.Chemical Reactions Analysis
Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
3-(1-Naphthyloxy)azetidine is a white to off-white crystalline powder. It is soluble in polar solvents such as water, ethanol, and acetone.科学的研究の応用
Neuroprotective Applications
Studies have demonstrated the neuroprotective effects of azetidine derivatives in models of brain injury. For example, KHG26792, a compound related to “3-(1-Naphthyloxy)azetidine,” showed significant neuroprotective properties in a model of ischemia/reperfusion (I/R) brain injury. This compound improved neurological deficits, reduced brain edema, and suppressed apoptosis. The protective mechanism was associated with attenuation of inflammation, oxidative stress, and enhancement of brain energy metabolism (Eun-A Kim et al., 2017).
Anti-inflammatory and Immunomodulatory Effects
Azetidine derivatives have been shown to exhibit significant anti-inflammatory effects. For instance, KHG26792 has been reported to protect against ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor in microglia, a type of immune cell in the brain. This activity suggests a potential for treating conditions related to microglial activation and inflammation (Eun-A Kim et al., 2015).
Synthesis and Chemical Properties
The synthesis and investigation of azetidine derivatives have been a focus of research due to their potential as building blocks in medicinal chemistry. For example, the synthesis of 3,3-Diarylazetidines via a calcium(II)-catalyzed Friedel-Crafts reaction has been described, highlighting the utility of azetidines in accessing new chemical spaces for drug discovery (C. Denis et al., 2018). Furthermore, azetidines have been identified as valuable motifs in drug development, especially due to their ability to undergo various synthetic transformations, leading to novel functionalized compounds (S. Stankovic et al., 2013).
Pharmacological Evaluation
Azetidine derivatives have also been synthesized and evaluated for their pharmacological potential. For instance, 2-naphthyloxy derivatives of N,N-substituted acetamides have shown significant antiamnesic activity, suggesting their utility in developing therapeutic agents for memory enhancement and treatment of CNS disorders (P. Piplani et al., 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-naphthalen-1-yloxyazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-6-12-10(4-1)5-3-7-13(12)15-11-8-14-9-11/h1-7,11,14H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAXLMTUXIJIFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625714 |
Source


|
| Record name | 3-[(Naphthalen-1-yl)oxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Naphthyloxy)azetidine | |
CAS RN |
782433-54-9 |
Source


|
| Record name | 3-[(Naphthalen-1-yl)oxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)

